Benzo[b]thiophene-2-carboxamide, 3-chloro-N-3-pyridinyl-

Physicochemical profiling Lipophilicity Drug-likeness

Researchers requiring precise control over physicochemical space often struggle to source well-defined benzothiophene-2-carboxamide isomers. This 3-pyridinyl isomer (logP 4.586, PSA 73.72 Ų) solves that problem with quantifiable property differences versus 2- and 4-pyridinyl analogs. • Enables systematic exploration of pyridine nitrogen position effects on assay readouts. • Rigid N-aryl amide linkage (no flexible methylene spacer) reduces entropic penalty in SAR campaigns. • Serves as a structurally matched, biologically uncharacterized control for target specificity studies.

Molecular Formula C14H9ClN2OS
Molecular Weight 288.8 g/mol
CAS No. 65469-40-1
Cat. No. B15444554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzo[b]thiophene-2-carboxamide, 3-chloro-N-3-pyridinyl-
CAS65469-40-1
Molecular FormulaC14H9ClN2OS
Molecular Weight288.8 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=C(S2)C(=O)NC3=CN=CC=C3)Cl
InChIInChI=1S/C14H9ClN2OS/c15-12-10-5-1-2-6-11(10)19-13(12)14(18)17-9-4-3-7-16-8-9/h1-8H,(H,17,18)
InChIKeyFZFPWIOHQCXEFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing & Physicochemical Overview


Benzo[b]thiophene-2-carboxamide, 3-chloro-N-3-pyridinyl- (CAS 65469-40-1) is a small-molecule heterocyclic compound (molecular formula C14H9ClN2OS, molecular weight 288.75 g/mol) belonging to the 3-chloro-benzothiophene-2-carboxamide class . Its structure features a benzothiophene core with a chlorine atom at position 3 and a carboxamide group directly N-linked to a pyridin-3-yl ring. The compound is primarily cataloged as a specialty research chemical, and its mass spectrum has been registered in spectral databases [1]. No mechanism of action, primary biological target, or in vivo efficacy data has been identified in the open literature for this specific molecule.

Physicochemical profiling Defined logP and PSA values support systematic exploration of benzothiophene-2-carboxamide chemical space in property-driven screening campaigns.
Scaffold-hopping SAR studies Rigid N-aryl amide linkage with conformationally restricted geometry suits fragment-based or scaffold-hopping structure-activity relationship investigations.
Uncharacterized biological profile No known target annotation or mechanism of action; requires experimental validation before use in target-based or mechanistic studies.

Structural Specificity of Benzothiophene-2-Carboxamides


The benzothiophene-2-carboxamide scaffold supports multiple closely related positional isomers and linker variants that differ only in the attachment of the pyridine ring (e.g., 2-pyridinyl, 3-pyridinyl, 4-pyridinyl, or 3-pyridinylmethyl). These structural modifications can unpredictably alter key physicochemical properties such as lipophilicity (logP), polar surface area (PSA), and hydrogen-bonding capacity, which in turn influence solubility, permeability, and metabolic stability . Consequently, compounds within this series cannot be considered interchangeable for research applications. Without direct experimental binding, functional, or ADME data, the selection of one analog over another must be guided by quantifiable property differences to avoid introducing uncontrolled variables into experimental systems.

Isomer shift Pyridinyl positional isomers (2-, 3-, 4-) produce divergent logP and PSA values that may alter permeability and solubility profiles across assay systems.
Linker change Methylene-spacer analogs introduce additional rotatable bonds and higher molecular weight, potentially shifting conformational preferences and binding entropy.
Unvalidated swap Closely related benzothiophene-2-carboxamides with unknown biological profiles may introduce uncontrolled variables; direct substitution requires experimental verification.

Evidence-Based Differentiation from Closest Analogs


Lipophilicity Across Pyridinyl Isomers

The target compound (CAS 65469-40-1, N-3-pyridinyl substitution) exhibits a predicted logP of 4.586, which is substantially higher than the 2-pyridinyl analog (CAS 65469-38-7, logP 3.53) and moderately higher than the 4-pyridinyl analog (CAS 65469-41-2, logP 4.37) . This places the 3-pyridinyl isomer as the most lipophilic among the three positional isomers.

Lipophilicity
Data to verify
logP 4.586
3-pyridinyl target compound
Δ +1.06 vs 2-pyridinyl
Higher predicted lipophilicity may support passive permeability but also suggests increased metabolic clearance risk.
In silico prediction; experimental logP not reported.
Physicochemical profiling Lipophilicity Drug-likeness

Polar Surface Area of Positional Isomers

PSA values differ among the positional isomers: the 3-pyridinyl target compound (CAS 65469-40-1) has a PSA of 73.72 Ų, compared to 70.23 Ų for the 2-pyridinyl isomer (CAS 65469-38-7) . The 4-pyridinyl isomer PSA data was not located. Higher PSA typically correlates with lower passive membrane permeability.

Polar surface area
Data to verify
PSA 73.72 Ų
3-pyridinyl vs 2-pyridinyl (70.23 Ų)
Δ +3.49 Ų
Modestly higher PSA relative to 2-pyridinyl isomer may reduce passive membrane permeability despite elevated logP.
4-pyridinyl isomer PSA data not available for comparison.
Polar surface area Drug-likeness Oral absorption prediction

Linker Flexibility: Direct Amide vs. Methylene Spacer

The target compound (CAS 65469-40-1) features a direct N-pyridin-3-yl amide linkage, resulting in a molecular formula of C14H9ClN2OS (MW 288.75) . The closely related WAY-303290 (CAS 323176-64-3, GluR6 antagonist-1) incorporates a methylene spacer between the amide nitrogen and the pyridine ring, giving C15H11ClN2OS (MW 302.78) . This additional methylene unit introduces an extra rotatable bond, which can influence entropic penalties upon target binding and alter the conformational landscape.

Linker flexibility
Class-level
Direct N-aryl amide
MW 288.75 vs WAY-303290 (MW 302.78)
Δ −1 rotatable bond
Rigid N-aryl linkage reduces conformational freedom relative to methylene-spacer analogs; binding kinetics may differ.
Class-level structural inference; no binding data available for target compound.
Molecular flexibility Entropy Binding affinity potential

Physicochemical-Driven Application Scenarios


Physicochemical Control for Library Screening

Investigators performing phenotypic or target-based screening who require precise control over the physicochemical space can select the 3-pyridinyl isomer (logP 4.586, PSA 73.72 Ų) as a specific entry point into the benzothiophene-2-carboxamide chemical space . The well-defined and divergent logP and PSA values relative to the 2-pyridinyl and 4-pyridinyl isomers enable systematic exploration of how the pyridine nitrogen position influences assay-specific readouts.

Conformationally Restricted N-Aryl Amide Scaffold

Unlike the 3-pyridinylmethyl analog WAY-303290, the target compound lacks the flexible methylene spacer and features a rigid N-aryl amide linkage . This makes it suitable as a fragment-like or scaffold-hopping starting point in structure-activity relationship (SAR) campaigns where entropic penalty reduction and conformational restriction are hypothesized to improve binding thermodynamics.

Negative Control in Target Deconvolution

Because the target compound has no known biological target annotation, it can serve as a structurally matched but biologically uncharacterized control in experiments designed to confirm the target specificity of related benzothiophene-2-carboxamide analogs, provided that its lack of activity is experimentally verified in the relevant assay.

Application
Selection Property
Validation Focus
Physicochemical library screening
Divergent logP and PSA profile across positional isomers
Assay-specific permeability and solubility endpoints
Scaffold-hopping SAR campaigns
Conformationally restricted N-aryl amide linkage
Binding thermodynamics and entropy-driven affinity
Target deconvolution control
Structurally matched but biologically uncharacterized
Experimentally verified lack of activity in relevant assay
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